AC410
Overview
Description
AC410 is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolylaminoquinazoline moiety, and a methanol group. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC410 involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolylaminoquinazoline Core: This step involves the reaction of 4-chloroquinazoline with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the Fluorophenyl Group: The next step involves the nucleophilic substitution of the chlorine atom in the quinazoline core with a fluorophenyl group. This can be achieved using a fluorophenylboronic acid in a Suzuki coupling reaction, catalyzed by a palladium catalyst.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using a reducing agent such as sodium borohydride in an alcohol solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
AC410 undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents in acidic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
AC410 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of AC410 involves its interaction with molecular targets such as JAK kinases. The compound selectively inhibits JAK2 over JAK3, which plays a crucial role in various signaling pathways . This inhibition leads to the modulation of downstream signaling events, ultimately affecting cellular processes such as proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
- **AC410 hydrochloride
- **(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanone
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and a pyrazolylaminoquinazoline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1361415-84-0 |
---|---|
Molecular Formula |
C19H16FN5O |
Molecular Weight |
349.3694 |
IUPAC Name |
(S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol |
InChI |
InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1 |
InChI Key |
DCRWIATZWHLIPN-KRWDZBQOSA-N |
SMILES |
O[C@@H](C1=CC=C(F)C=C1)C2=NC(NC3=NNC(C)=C3)=C4C=CC=CC4=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC410; AC-410; AC 410. |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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